

In-Depth Technical Guide: Cbz-NH-PEG4-C2-acid for PROTAC Development

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Compound of Interest

Compound Name: Cbz-NH-PEG4-C2-acid

Cat. No.: B606519

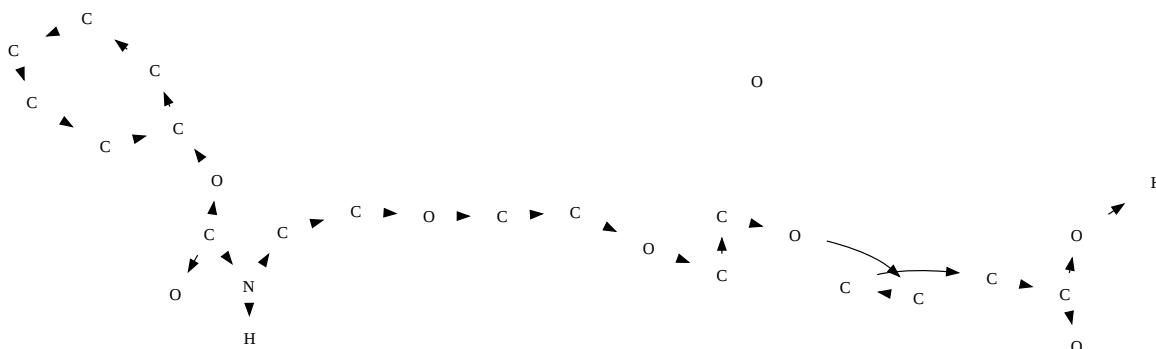
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Cbz-NH-PEG4-C2-acid**, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the properties of **Cbz-NH-PEG4-C2-acid**, its role in PROTAC synthesis, and provides a generalized experimental framework for its application.

Core Compound Information: Cbz-NH-PEG4-C2-acid

Chemical Structure:



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Caption: Chemical Structure of **Cbz-NH-PEG4-C2-acid**.

CAS Number: 756526-00-8[1][2][3]

Physicochemical Properties

Property	Value
Molecular Formula	C19H29NO8[1]
Molecular Weight	399.44 g/mol [1]
Appearance	Colorless to light yellow liquid/oil
Purity	Typically >95%
Storage	2-8°C or -20°C for long-term storage

Supplier Information

A variety of chemical suppliers offer **Cbz-NH-PEG4-C2-acid** for research purposes. Notable suppliers include:

- KKL Med Inc.[1]
- Amaybio (阿镁生物)[2]
- Immunomart
- Leyan Reagent (乐研试剂)
- MedKoo Biosciences[1]
- Vector Labs
- Sunway Pharm Ltd

It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Role in PROTAC Synthesis

Cbz-NH-PEG4-C2-acid is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a polyethylene glycol (PEG) spacer. This structure is integral to the modular synthesis of PROTACs.

The general workflow for synthesizing a PROTAC using this linker involves a series of chemical reactions to conjugate a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Experimental Workflow

Caption: Generalized workflow for PROTAC synthesis using a protected linker.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing **Cbz-NH-PEG4-C2-acid** for PROTAC synthesis. Note: These protocols are illustrative and require optimization based on

the specific properties of the warhead and E3 ligase ligands.

Protocol 1: Amide Coupling of Cbz-NH-PEG4-C2-acid to a Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the warhead or the E3 ligase ligand).

Materials:

- **Cbz-NH-PEG4-C2-acid**
- Amine-containing ligand (e.g., warhead-NH₂)
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, Et₃N)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

- Dissolve the amine-containing ligand (1.0 eq) and **Cbz-NH-PEG4-C2-acid** (1.1 eq) in the anhydrous solvent.
- Add the amide coupling reagent (1.2 eq) to the solution.
- Add the organic base (2.0-3.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the Cbz-protected linker-ligand conjugate.

Protocol 2: Deprotection of the Cbz Group

The Cbz protecting group is typically removed via hydrogenolysis.

Materials:

- Cbz-protected linker-ligand conjugate
- Palladium on carbon (Pd/C, 10 wt. %)
- Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)
- Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

- Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
- Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 1-6 hours. Monitor the reaction progress by LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the Celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-ligand conjugate. This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the formation of the second amide bond to complete the PROTAC molecule.

Materials:

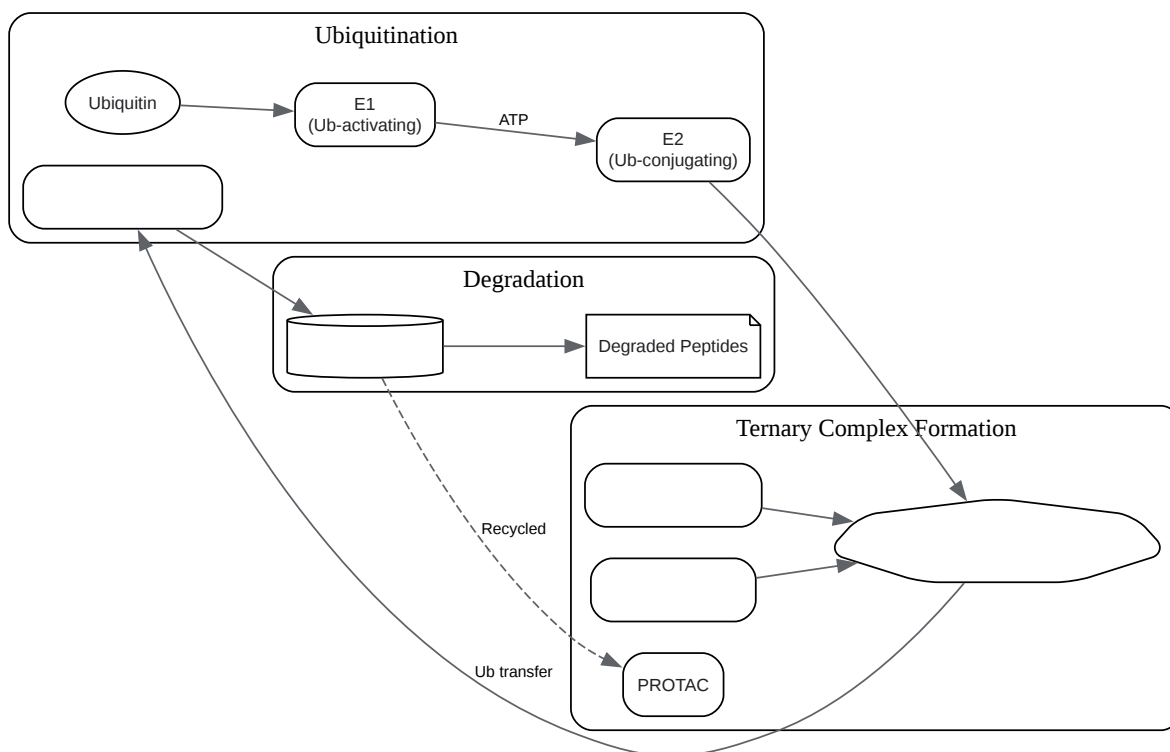
- Amine-linker-ligand conjugate from Protocol 2
- Carboxylic acid-containing ligand
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, Et3N)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

- Follow the general procedure outlined in Protocol 1, using the deprotected amine-linker-ligand conjugate and the second ligand containing a carboxylic acid.
- After purification, the final PROTAC molecule is obtained. Characterization by NMR and high-resolution mass spectrometry is essential to confirm its identity and purity.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.



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Caption: Mechanism of action of a PROTAC molecule.

This guide provides a foundational understanding of **Cbz-NH-PEG4-C2-acid** and its application in the development of PROTACs. Researchers should adapt and optimize the provided protocols to suit their specific molecular targets and synthetic strategies.

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References

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